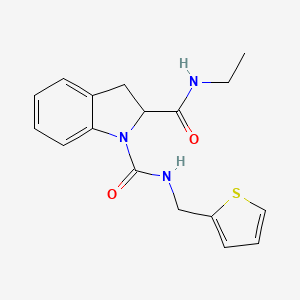
N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is a chemical compound that is part of the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .
Synthesis Analysis
The synthesis of indoline derivatives has attracted increasing attention in recent years . A straightforward protocol for the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation of indoline-2-thione with Morita Baylis Hillman and Rauhut Currier adducts of nitroalkenes is described . This strategy is valuable due to its complete regioselectivity, broad substrate scope, and mild reaction conditions .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Scientific Research Applications
Corrosion Inhibition
A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been synthesized and found to be an efficient corrosion inhibitor for mild steel in acidic environments. This application is crucial for extending the lifecycle of metals in industrial processes, where corrosion leads to significant economic losses. The inhibition efficiency of this compound increases with concentration, indicating its potential for practical applications in corrosion prevention (Daoud et al., 2014).
Antimicrobial Activity
The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its characterization through various methods, including X-ray diffraction and DFT calculations, has shown promising antimicrobial activity against eight microorganisms. This finding highlights the potential of such compounds in developing new antibiotics or antiseptic agents, addressing the growing concern of antibiotic resistance (Cakmak et al., 2022).
Electrochromic Materials
The electrosynthesis of novel indole-based polymers, such as those derived from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate, shows promising applications in electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, making them suitable for use in smart windows, displays, and low-energy consumption screens (Ambrogio et al., 2006).
Anticancer Activity
Compounds such as Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, have shown to inhibit Cdk4-cyclin D1 and tubulin polymerization. This activity indicates a potential application in cancer treatment, as the compound can induce apoptosis in cancer cells and reduce colony formation efficiency, suggesting its utility in inhibiting the proliferation of cancer cells (Mahale et al., 2014).
Cognitive Enhancers
Certain indole derivatives have been explored for their antiamnestic and antihypoxic activities, demonstrating potential as cognitive enhancers. These compounds, such as 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, have shown efficacy in reversing memory impairment and protecting against hypoxia, highlighting their potential in treating cognitive disorders (Ono et al., 1995).
Future Directions
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Mechanism of Action
Target of Action
The primary target of N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall . This disruption leads to a weakened cell wall, inhibiting the growth of the bacteria .
Pharmacokinetics
The compound’s selective activity towards mycobacterium tuberculosis over mammalian cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the growth inhibition of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacterial cell wall, inhibiting the growth of the bacteria .
properties
IUPAC Name |
2-N-ethyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-18-16(21)15-10-12-6-3-4-8-14(12)20(15)17(22)19-11-13-7-5-9-23-13/h3-9,15H,2,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZIFHRGKYLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

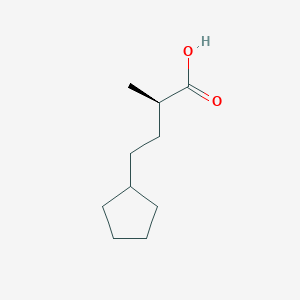
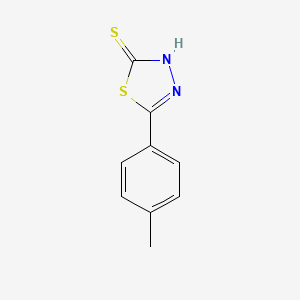
![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)
![N-(2,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2841951.png)
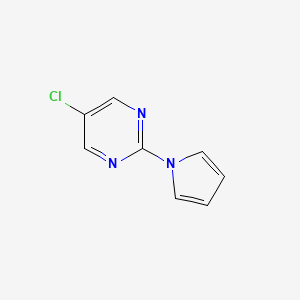
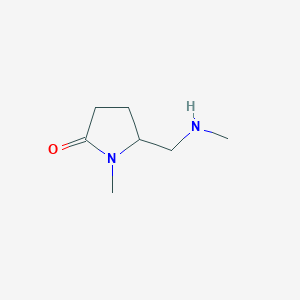
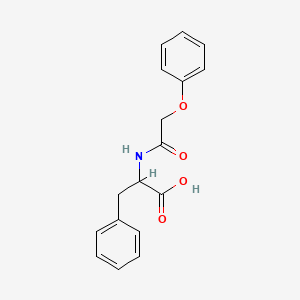
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
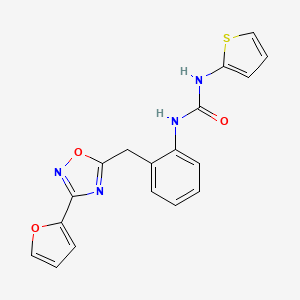
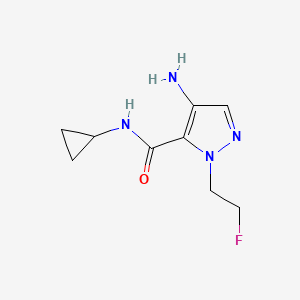
![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)
